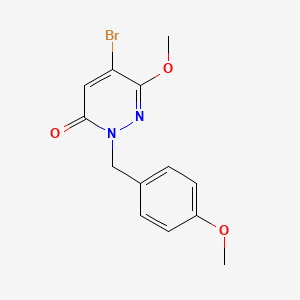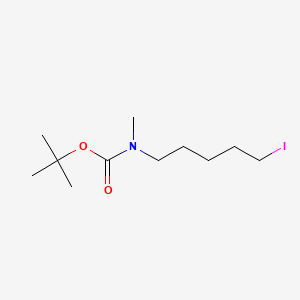
tert-Butyl (5-iodopentyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-iodopentyl)(methyl)carbamate: is a chemical compound with the molecular formula C11H22INO2 and a molecular weight of 327.2 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of an iodine atom, which imparts unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-iodopentyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-iodopentyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-iodopentyl)(methyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding iodinated alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted carbamates.
Oxidation: Formation of iodinated alcohols or ketones.
Reduction: Formation of non-iodinated carbamates.
Scientific Research Applications
Chemistry: tert-Butyl (5-iodopentyl)(methyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, the compound is used to study the effects of iodinated compounds on biological systems and to develop iodinated radiotracers for imaging studies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl (5-iodopentyl)(methyl)carbamate involves its interaction with molecular targets through the iodine atom. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to specific targets. The pathways involved include nucleophilic substitution and oxidative addition reactions .
Comparison with Similar Compounds
- tert-Butyl (5-aminopentyl)(methyl)carbamate
- tert-Butyl (5-bromopentyl)(methyl)carbamate
- tert-Butyl (5-chloropentyl)(methyl)carbamate
Uniqueness: tert-Butyl (5-iodopentyl)(methyl)carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its brominated and chlorinated analogs. The iodine atom enhances the compound’s ability to participate in halogen bonding and nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H22INO2 |
|---|---|
Molecular Weight |
327.20 g/mol |
IUPAC Name |
tert-butyl N-(5-iodopentyl)-N-methylcarbamate |
InChI |
InChI=1S/C11H22INO2/c1-11(2,3)15-10(14)13(4)9-7-5-6-8-12/h5-9H2,1-4H3 |
InChI Key |
JYVVCVJXNPSORT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


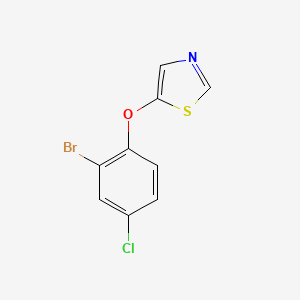
![2-Bromo-4-methoxy-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13926304.png)
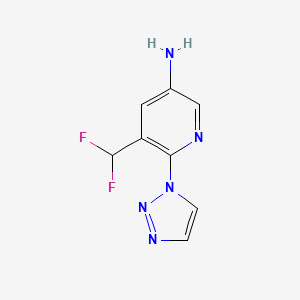
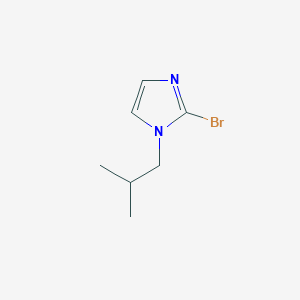

![3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13926328.png)
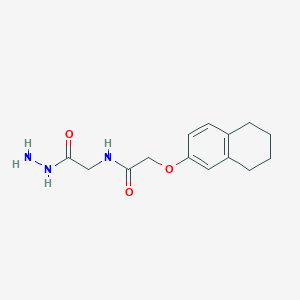
![Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13926348.png)

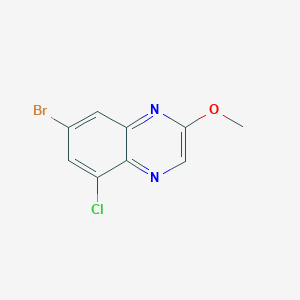
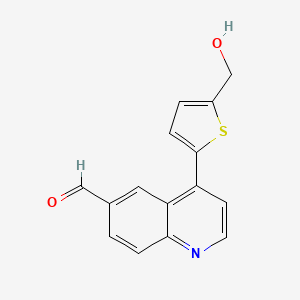

![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13926369.png)
